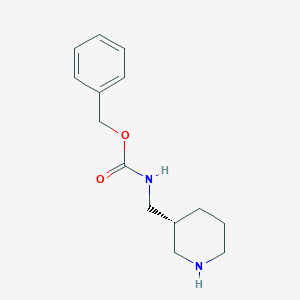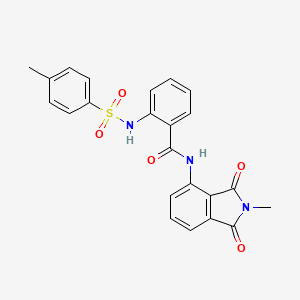
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide
説明
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as MI-2, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MI-2 is a selective inhibitor of the MDM2-p53 protein-protein interaction, which is a crucial pathway in cancer development. In
作用機序
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide is a potent and selective inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to and ubiquitinates the tumor suppressor protein p53, leading to its degradation by the proteasome. This compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53, and disrupts this interaction. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been reported to inhibit the growth and proliferation of cancer cells, as well as to sensitize them to chemotherapy and radiation therapy. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. In preclinical studies, this compound has demonstrated good pharmacokinetic properties, with high oral bioavailability and low toxicity.
実験室実験の利点と制限
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction, as well as its good pharmacokinetic properties. This compound has also been optimized for high yield and purity, making it a viable option for large-scale production. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. In addition, the efficacy of this compound may vary depending on the cancer type and the genetic background of the cancer cells.
将来の方向性
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there are several areas of future research that could further explore the potential of this compound as a cancer therapy. These include the development of combination therapies with this compound and other anti-cancer agents, the identification of biomarkers that can predict the response to this compound, and the investigation of the role of this compound in other diseases and biological processes. Overall, this compound represents a promising avenue for cancer research and therapy, and further studies are needed to fully realize its potential.
科学的研究の応用
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The MDM2-p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its dysregulation is a hallmark of many types of cancer. By inhibiting the MDM2-p53 interaction, this compound can restore the tumor suppressor function of p53 and induce cancer cell death. This compound has shown promising results in preclinical studies, demonstrating efficacy in various cancer models, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-14-10-12-15(13-11-14)32(30,31)25-18-8-4-3-6-16(18)21(27)24-19-9-5-7-17-20(19)23(29)26(2)22(17)28/h3-13,25H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNIEXPEUKKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



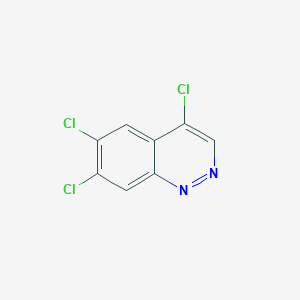
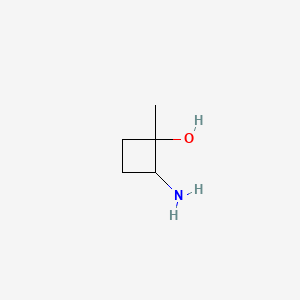

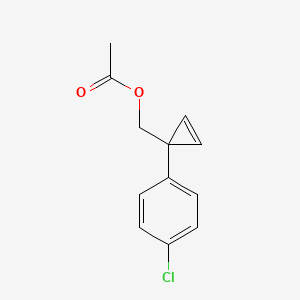
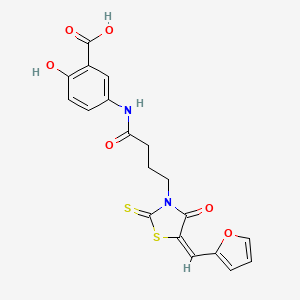
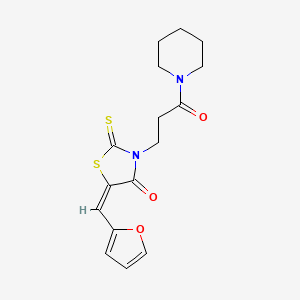
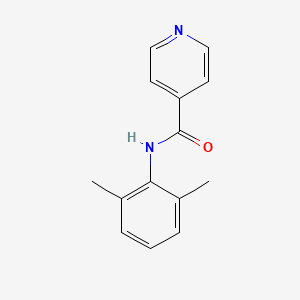

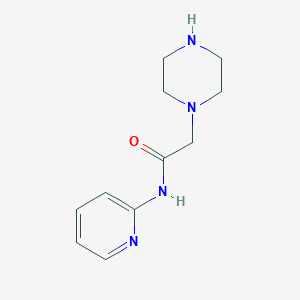
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)
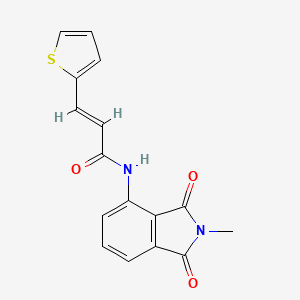
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
